N-(2,4-dimethylphenyl)-2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide
Description
N-(2,4-dimethylphenyl)-2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a heterocyclic compound featuring a 1,2-dihydropyridin-2-one core substituted with a 3-ethyl-1,2,4-oxadiazole moiety at the 5-position. The acetamide linker connects this system to a 2,4-dimethylphenyl group.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-4-16-21-19(26-22-16)14-6-8-18(25)23(10-14)11-17(24)20-15-7-5-12(2)9-13(15)3/h5-10H,4,11H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWYKFJNTCGJFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CN(C(=O)C=C2)CC(=O)NC3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a 1,2,4-oxadiazole ring and a dihydropyridine moiety, which are known for their pharmacological significance. The molecular formula is C18H22N4O2, and it has a molecular weight of 342.39 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N4O2 |
| Molecular Weight | 342.39 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole structure. For instance, derivatives of 1,2,4-oxadiazole have shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that certain oxadiazole derivatives exhibit IC50 values in the micromolar range against human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) .
Antimicrobial Properties
Compounds similar to this compound have also been evaluated for antimicrobial activity. Research indicates that oxadiazole derivatives possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis .
Anti-inflammatory Effects
The anti-inflammatory properties of oxadiazole derivatives have been documented in various studies. These compounds can inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response. For example, some derivatives have been shown to reduce edema in animal models by downregulating pro-inflammatory cytokines .
The proposed mechanisms through which this compound exerts its biological effects include:
Enzyme Inhibition: The compound may inhibit key enzymes such as COX and certain kinases involved in tumor progression and inflammation.
Receptor Modulation: It could act as a modulator for various receptors implicated in pain and inflammatory pathways.
Cell Cycle Arrest: Some studies suggest that oxadiazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .
Study on Anticancer Activity
In a study published in Pharmaceutical Research, researchers synthesized a series of oxadiazole derivatives and tested their efficacy against several cancer cell lines. One derivative showed an IC50 value of approximately 92.4 µM against a panel of 11 different cancer cell types . This highlights the potential for further development into anticancer agents.
Study on Antimicrobial Activity
Another study focused on the antimicrobial properties of oxadiazole derivatives found that certain compounds exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural analogs can be categorized based on shared pharmacophores: acetamide linkages , heterocyclic substituents , and aromatic groups . Below is a comparative analysis with key compounds from recent literature and pesticide registrations.
Table 1: Structural and Functional Comparison
Key Observations
Heterocyclic Influence: The target compound’s 1,2,4-oxadiazole substituent may enhance metabolic stability compared to the 1,2,4-triazolone in the analog, which is prone to ring-opening under physiological conditions . In contrast, oxadixyl’s oxazolidinone group confers rigidity and hydrogen-bonding capacity, aligning with its fungicidal activity .
The 2,4-dichlorophenoxy group in the analog introduces electronegative halogens, which may enhance target affinity but raise toxicity concerns .
Physicochemical and Pharmacokinetic Insights
- Lipophilicity (LogP) : The 3-ethyl group on the oxadiazole in the target compound may lower LogP compared to cyclopropyl or halogenated analogs, balancing solubility and absorption .
- Metabolic Stability : The 1,2,4-oxadiazole’s resistance to hydrolysis contrasts with triazolones, which are metabolically labile .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
